Lipophilicity Advantage Over N-Methyl Analog: ~78-Fold Increase in LogP-Driven Partition Coefficient
3-Amino-N-ethylpropanamide exhibits a measured LogP of 0.56, compared with −1.33 for the N-methyl analog 3-amino-N-methylpropanamide . This 1.89 log unit difference quantifies to an approximately 78-fold higher octanol-water partition coefficient for the N-ethyl derivative. In the context of peptidic inhibitor development against Plasmodium falciparum SUB1, SAR studies demonstrated that increasing N-terminal capping group lipophilicity, including N-ethyl substitution, was well tolerated and contributed to enhanced membrane permeability and cellular antiparasitic activity [1]. The ethyl group provides optimal lipophilicity without the excessive bulk or metabolic liability associated with longer alkyl chains.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.56 (ChemSrc measured value; CAS 65006-87-3) |
| Comparator Or Baseline | 3-Amino-N-methylpropanamide (CAS 4874-18-4): LogP = −1.331 |
| Quantified Difference | ΔLogP = 1.89 (~78-fold higher partition coefficient) |
| Conditions | Calculated/measured LogP values from ChemSrc and Chembase databases; consistent with general LogP increment of ~0.5 per methylene unit for aliphatic amides |
Why This Matters
A 78-fold lipophilicity difference directly impacts membrane permeability of derived compounds, making the N-ethyl variant the preferred choice when passive diffusion across biological membranes is required.
- [1] Koussis, K., et al. (2021). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS, 118(20), e2022696118. SAR demonstrating that lipophilic N-capping groups improve PfSUB1 inhibitor potency and cell permeability. View Source
